molecular formula C22H15ClN2O2 B12790082 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone CAS No. 170031-78-4

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone

Cat. No.: B12790082
CAS No.: 170031-78-4
M. Wt: 374.8 g/mol
InChI Key: YTSSBNADZGMOBZ-UHFFFAOYSA-N
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Description

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone typically involves the condensation of 2-aminobenzimidazole with benzoyl chloride, followed by the reaction with 4-chlorophenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional carbonyl groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-phenylethanone
  • 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone
  • 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone

Uniqueness

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties, such as enhanced binding affinity to certain biological targets or increased stability under certain conditions.

Properties

CAS No.

170031-78-4

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(2-benzoylbenzimidazol-1-yl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C22H15ClN2O2/c23-17-12-10-15(11-13-17)20(26)14-25-19-9-5-4-8-18(19)24-22(25)21(27)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

YTSSBNADZGMOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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